molecular formula C11H15NO3 B2684201 Methyl 2-amino-3-hydroxy-4-phenylbutanoate CAS No. 81135-78-6

Methyl 2-amino-3-hydroxy-4-phenylbutanoate

Cat. No.: B2684201
CAS No.: 81135-78-6
M. Wt: 209.245
InChI Key: KJSYUJVTUSOLLT-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-hydroxy-4-phenylbutanoate is a chiral ester featuring an amino group at position 2, a hydroxyl group at position 3, and a phenyl substituent at position 2.

Properties

IUPAC Name

methyl 2-amino-3-hydroxy-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)10(12)9(13)7-8-5-3-2-4-6-8/h2-6,9-10,13H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSYUJVTUSOLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(CC1=CC=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-hydroxy-4-phenylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Methyl 2-amino-3-hydroxy-4-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-3-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as signal transduction, metabolic regulation, and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The compound’s closest analogs include methyl esters with amino, hydroxyl, and aryl substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Reference
Methyl 2-amino-3-hydroxy-4-phenylbutanoate 2-amino, 3-hydroxy, 4-phenyl Amino, hydroxyl, ester, phenyl ~223.26 (estimated) N/A
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate 2-trifluoroethylamino, 3,3-dimethyl Amino (modified), ester, alkyl 255.25
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride Cyclobutane ring, 1-methylamino Amino, ester, cyclic alkyl 193.66 (free base)
Methyl 2-benzoylamino-3-oxobutanoate 2-benzoylamino, 3-oxo Amide, ketone, ester 235.24
Methyl 4-phenylbutanoate 4-phenyl Ester, phenyl 178.23

Key Observations:

  • Amino Group Modifications: The trifluoroethylamino group in Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate introduces electron-withdrawing effects, enhancing stability but reducing nucleophilicity compared to the primary amino group in the target compound .
  • Cyclic vs.
  • Hydroxyl vs. Oxo Groups: The 3-hydroxy group in the target compound may increase polarity and hydrogen-bonding capacity relative to the 3-oxo group in Methyl 2-benzoylamino-3-oxobutanoate .

Physicochemical and Application Differences

Table 3: Property and Application Insights
Compound Name Solubility (Polarity) Stability Potential Applications Reference
This compound High (polar groups) Sensitive to oxidation Chiral intermediates, drug candidates N/A
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Moderate High (fluorine) Agrochemicals, fluorinated APIs
Methyl 4-phenylbutanoate Low (nonpolar) High Fragrances, solvents

Key Observations:

  • Polarity and Solubility: The hydroxyl and amino groups in the target compound likely increase aqueous solubility compared to nonpolar analogs like Methyl 4-phenylbutanoate .

Biological Activity

Methyl 2-amino-3-hydroxy-4-phenylbutanoate, also known as a derivative of phenylbutanoic acid, has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in neurology and enzyme inhibition. Below is a detailed exploration of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a hydroxy group, and a phenyl moiety. Its chemical structure can be represented as follows:

Methyl 2 amino 3 hydroxy 4 phenylbutanoateC11H15NO3\text{Methyl 2 amino 3 hydroxy 4 phenylbutanoate}\rightarrow \text{C}_11\text{H}_{15}\text{N}\text{O}_3

This structure allows for various interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor , particularly against calpain, a cysteine protease implicated in various pathological conditions such as ischemia and neurodegeneration . By inhibiting calpain, this compound may help in mitigating cellular damage during stress conditions.

Biological Activities

  • Neuroprotective Effects :
    • Research indicates that derivatives of phenylbutanoic acid exhibit neuroprotective properties. For instance, compounds similar to this compound have shown potential in protecting against excitotoxicity in neuronal cells . This suggests a possible application in treating neurodegenerative diseases.
  • Anticonvulsant Activity :
    • A study on related compounds demonstrated significant anticonvulsant effects in animal models. For example, a derivative of phenylbutanoic acid showed a 100% protection rate against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests . This positions this compound as a candidate for further investigation in seizure disorders.
  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit calpain activity effectively. In vitro assays revealed that certain derivatives could selectively inhibit calpain without affecting related cysteine proteases like cathepsins . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Research Findings and Case Studies

StudyFindings
Calpain Inhibition Study Methyl derivatives demonstrated potent inhibition of calpain with selectivity over cathepsins, suggesting therapeutic potential in conditions like Alzheimer's disease .
Anticonvulsant Efficacy In animal models, compounds similar to this compound provided significant protection against induced seizures, outperforming standard treatments like valproic acid (VPA) .
Neuroprotective Mechanisms Investigations into the neuroprotective mechanisms revealed that these compounds can prevent excitotoxic cell death by modulating calcium influx through NMDA receptors .

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